molecular formula C17H19N5O2 B15134259 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate

9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate

Cat. No.: B15134259
M. Wt: 325.4 g/mol
InChI Key: RLMXJHLBFNKMNX-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a tetrazolidinylmethyl carbamate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl and tetrazolidinylmethyl intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can interact with hydrophobic regions of proteins, while the tetrazolidinylmethyl carbamate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate

InChI

InChI=1S/C17H19N5O2/c23-17(18-9-16-19-21-22-20-16)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,19-22H,9-10H2,(H,18,23)

InChI Key

RLMXJHLBFNKMNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4NNNN4

Origin of Product

United States

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